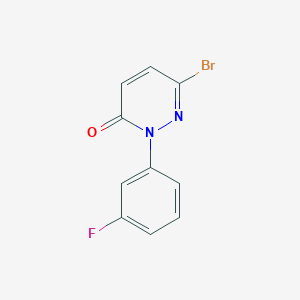

6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-bromo-2-(3-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-9-4-5-10(15)14(13-9)8-3-1-2-7(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJXIHRMUXYOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2,3-dibromopyridazine.

Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2,3-dibromopyridazine to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the pyridazine ring or the fluorophenyl group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Coupling Reactions: Reagents include boronic acids or halides, with catalysts such as palladium(II) acetate and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one has been investigated for its potential as a pharmacophore in drug development:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including colon carcinoma models (e.g., HCT116) . Its mechanism involves enzyme inhibition and receptor modulation, which can alter cellular signaling pathways related to cancer progression.

- Anti-inflammatory Properties : The compound is also being studied for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

- Receptor Interaction : The ability to modulate receptor functions suggests its use in studying various biological processes and pathways .

Materials Science

In materials science, this compound is explored for:

- Synthesis of Novel Materials : Its unique electronic and optical properties make it suitable for developing advanced materials with specific functionalities .

Case Study 1: Anticancer Properties

A study focused on the anticancer activity of this compound demonstrated its effectiveness against colon cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Research exploring the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

6-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

- Structure : Methoxy group at the 2-phenyl position instead of fluorine.

- Molecular Weight : 281.109 g/mol .

5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

- Structure : Pyridinylmethyl substituent at position 2; bromine at position 3.

- Molecular Weight : 266.09 g/mol .

- Key Differences : The pyridinylmethyl group introduces a basic nitrogen, enhancing hydrogen-bonding capacity compared to the fluorophenyl group.

4-Bromo-6-chloropyridazin-3(2H)-one

Physicochemical Properties

*Estimated based on analogues (e.g., 281.109 for 6-Br-2-methoxyphenyl derivative ).

Biological Activity

6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring with a bromine atom and a fluorophenyl group, suggests various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Chemical Formula : C10H6BrFN2O

- Molecular Weight : 269.07 g/mol

- Structure : The compound contains a pyridazine ring with a carbonyl group at the 3-position, influencing its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, which can alter metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly in colon carcinoma models (e.g., HCT116) .

- Anti-inflammatory Effects : There is ongoing research into its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Cancer Cell Line Studies :

Compound Cell Line EC50 (µM) This compound HCT116 5.0 Control (Cisplatin) HCT116 0.5 -

Antimicrobial Activity Assessment :

Pathogen MIC (µg/mL) Staphylococcus aureus 12.5 Escherichia coli 25

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one | Structure | Different fluorophenyl substitution; potential variations in biological activity |

| 6-Chloro-2-(3-fluorophenyl)pyridazin-3(2H)-one | Structure | Chlorine instead of bromine; differing electronic properties |

Q & A

Basic: What are the optimized synthetic routes for 6-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one, and how do substituent positions affect yield?

The synthesis typically involves bromination of a pyridazinone precursor. For example, bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key parameters include solvent choice (e.g., DMF or CCl₄), temperature (60–80°C), and stoichiometric control to minimize di-bromination byproducts . Substituents on the phenyl ring (e.g., 3-fluoro) may influence reactivity due to electronic effects; electron-withdrawing groups like fluorine can direct bromination regioselectivity . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the 3-fluorophenyl group shows distinct splitting patterns in ¹H NMR, while ¹⁹F NMR can validate fluorine presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₀H₆BrFN₂O) and detects isotopic peaks for bromine .

- Infrared Spectroscopy (IR) : Identifies functional groups like C=O (pyridazinone) at ~1700 cm⁻¹ and C-F stretches near 1200 cm⁻¹ .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, aiding in structural validation .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

The 6-bromo and 3-fluoro substituents enhance lipophilicity and target binding via halogen bonding. For example:

- Bromine : Increases molecular weight and van der Waals interactions with hydrophobic enzyme pockets, potentially improving anticancer activity .

- Fluorine : Enhances metabolic stability and modulates electron density, affecting binding to targets like kinases or GPCRs .

Contradictory SAR data may arise from assay variability (e.g., cell line differences). To resolve this, orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking studies are recommended to confirm target engagement .

Advanced: What strategies optimize reaction conditions to address low yields in multi-step syntheses?

- Stepwise Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For instance, coupling the fluorophenyl group via Buchwald-Hartwig amination may require Pd(OAc)₂/Xantphos catalysts in toluene at 110°C .

- Byproduct Mitigation : Add scavengers (e.g., polymer-supported reagents) to trap unreacted bromine or intermediates.

- In Situ Monitoring : Employ TLC or LC-MS to track reaction progression and terminate before side reactions dominate .

Safety: What are the critical handling protocols for this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release .

- Emergency Measures : For inhalation, move to fresh air; if ingested, administer activated charcoal and seek medical attention .

- Storage : Keep in a desiccator at 2–8°C to prevent decomposition .

Computational: How can molecular docking predict the compound’s interaction with biological targets?

- Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare for docking (remove water, add hydrogens).

- Ligand Parameterization : Generate 3D conformers of the compound using software like OpenBabel, accounting for bromine’s van der Waals radius and fluorine’s electronegativity .

- Docking Simulations : Use AutoDock Vina to score binding affinities. Focus on interactions like Br–π stacking with aromatic residues or hydrogen bonds involving the pyridazinone carbonyl . Validate predictions with mutagenesis studies .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

- Aqueous Stability : In PBS (pH 7.4), the compound may hydrolyze slowly due to the electron-deficient pyridazinone ring. Monitor degradation via HPLC over 24–72 hours .

- DMSO Solutions : Store at −20°C to prevent oxidation; avoid repeated freeze-thaw cycles.

- pH-Dependent Solubility : Protonation of the pyridazinone ring at acidic pH (e.g., lysosomal compartments) can enhance solubility but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.